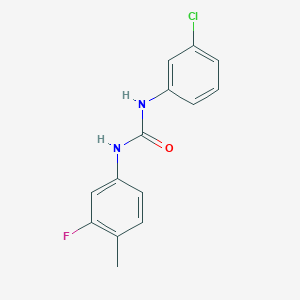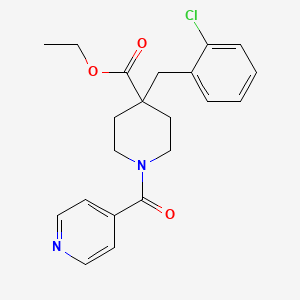![molecular formula C24H22N2O2 B5140570 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide, also known as BZP-TB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. BZP-TB is a benzamide derivative that has shown promise in various biochemical and physiological studies. In
作用機序
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide is not fully understood, but it is believed to interact with specific protein targets in cells. For example, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to bind to the lipid droplet-associated protein perilipin-2, leading to increased fluorescence and imaging of lipid droplets in live cells. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been suggested to inhibit the activity of the protein kinase CK2 by binding to its catalytic subunit.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially through its interaction with specific protein targets. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been suggested to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide in lab experiments is its potential specificity for certain protein targets, which can allow for more targeted and precise research. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to have low toxicity in various cell lines and animal models, which can make it a safer option for research studies. However, one limitation of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide is its relatively high cost compared to other chemical compounds, which can make it less accessible for some researchers.
将来の方向性
There are several potential future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide. For example, further studies could explore the specific protein targets and mechanisms of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide, as well as its potential applications in various disease models. Additionally, future research could investigate the development of more cost-effective synthesis methods for N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide, which could make it more accessible for researchers. Finally, further studies could explore the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide as a therapeutic agent in clinical settings, including for the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoic acid with 4-aminophenyl-2-benzoxazole in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide, at room temperature under an inert atmosphere.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been used in various scientific research studies, including as a fluorescent probe for imaging lipid droplets in live cells, as a potential inhibitor of the protein kinase CK2, and as a ligand for the G protein-coupled receptor GPR55. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has shown promise as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-24(2,3)18-12-8-16(9-13-18)22(27)25-19-14-10-17(11-15-19)23-26-20-6-4-5-7-21(20)28-23/h4-15H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLGETLJVOOZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)
![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)


![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)
